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molecular formula C8H5ClN2O4S B1309636 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride CAS No. 952-10-3

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

Cat. No. B1309636
M. Wt: 260.65 g/mol
InChI Key: VJHXFHCNOUEKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05622952

Procedure details

6-Chlorosulfonyl-1,4-dihydro-2,3-quinoxalinedione was prepared using an adaptation of the method of Keana et al. (J. Org. Chem. 48:3654 (1983)). To 1,4-dihydro-2,3-quinoxalinedione (1.0 g, 6.2 mmol) was added all at once 3.0 mL of chlorosulfonic acid. The mixture was stirred under N2 at 60° C. for 2 h, allowed to come to room temperature and the solution added slowly dropwise to 25 mL of crushed ice. The resulting solid was vacuum filtered and rinsed with ice/H2O. The white solid was further dried at 0.5 torr (25° C.) over CaSO4 to yield 1.1 g (68%). 1H NMR (d6 -DMSO) δ7.07 (d, J7-8 =8.1, 1H, H8), 7.29 (dd, J7-8 =8.1, J6-7 =1.0, 1H, H7), 7.40 (d, J5-7 =1.0, 1H, H5). EIMS m/z 262 (M+2, 15), 260 (M+, 40), 225 (35), 105 (43), 36 (100, bp). EIHRMS calc. for C8H5ClN2O4S 259.9687, found 259.9645.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 35 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 43 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C8H5ClN2O4S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3](=[O:11])[C:2]1=[O:12].[Cl:13][S:14](O)(=[O:16])=[O:15]>>[Cl:13][S:14]([C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[NH:4][C:3](=[O:11])[C:2](=[O:12])[NH:1]2)(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C(C(NC2=CC=CC=C12)=O)=O
Name
Quantity
3 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
ice
Quantity
25 mL
Type
reactant
Smiles
Step Three
Name
( 35 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 43 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
C8H5ClN2O4S
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under N2 at 60° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with ice/H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The white solid was further dried at 0.5 torr (25° C.) over CaSO4
CUSTOM
Type
CUSTOM
Details
to yield 1.1 g (68%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=C2NC(C(NC2=CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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